molecular formula C10H11NO3 B13665671 1,1'-(4-Methoxypyridine-2,6-diyl)diethanone

1,1'-(4-Methoxypyridine-2,6-diyl)diethanone

Cat. No.: B13665671
M. Wt: 193.20 g/mol
InChI Key: QXHKESCMPBDUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(4-Methoxypyridine-2,6-diyl)diethanone is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol . This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with two ethanone groups at the 2 and 6 positions. It is primarily used for research purposes in various scientific fields.

Preparation Methods

The synthesis of 1,1’-(4-Methoxypyridine-2,6-diyl)diethanone typically involves the following steps:

Chemical Reactions Analysis

1,1’-(4-Methoxypyridine-2,6-diyl)diethanone undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(4-Methoxypyridine-2,6-diyl)diethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-(4-Methoxypyridine-2,6-diyl)diethanone involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-(6-acetyl-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C10H11NO3/c1-6(12)9-4-8(14-3)5-10(11-9)7(2)13/h4-5H,1-3H3

InChI Key

QXHKESCMPBDUGD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)OC

Origin of Product

United States

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